Mono(4-carboxybutyl) Phthalate (MCBP): Pharmacokinetics, Metabolic Pathways, and Toxicological Significance in Endocrine Disruption
Mono(4-carboxybutyl) Phthalate (MCBP): Pharmacokinetics, Metabolic Pathways, and Toxicological Significance in Endocrine Disruption
An in-depth technical whitepaper on Mono(4-carboxybutyl) Phthalate (MCBP) , detailing its pharmacokinetics, toxicological significance, and analytical quantification methodologies.
Executive Summary
Mono(4-carboxybutyl) phthalate (MCBP) is a critical secondary oxidative metabolite of Di-n-pentyl phthalate (DPP), a high-molecular-weight plasticizer historically utilized in nitrocellulose and various polymer applications[1]. Because parent diesters like DPP are rapidly hydrolyzed and rarely detected in human urine, their monoester and oxidative metabolites serve as highly stable, specific biomarkers for exposure assessment[2]. Understanding the pharmacokinetics of MCBP is essential for toxicologists and drug development professionals investigating phthalate-induced endocrine disruption, specifically testicular dysgenesis syndrome (TDS) and altered steroidogenesis[3].
Pharmacokinetics and Metabolic Pathway
Following ingestion, inhalation, or dermal exposure, DPP undergoes rapid first-pass metabolism. The causality of this metabolic cascade is driven by the biological imperative to increase the hydrophilicity of lipophilic xenobiotics to facilitate renal excretion.
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Primary Hydrolysis: Non-specific lipases and esterases in the gastrointestinal tract and liver rapidly cleave one ester bond of the parent DPP, yielding the primary monoester, Mono-n-pentyl phthalate (MPP)[2].
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Cytochrome P450 Oxidation: MPP is highly lipophilic and undergoes Phase I oxidation mediated by CYP450 enzymes (specifically the CYP4A family). The aliphatic pentyl chain is oxidized at two primary positions:
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Phase II Conjugation: Prior to urinary excretion, MCBP undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronide conjugates.
Metabolic conversion of Di-n-pentyl phthalate (DPP) to MCBP and other oxidative metabolites.
Quantitative Excretion Profile
In toxicokinetic studies utilizing Sprague-Dawley rats administered a 500 mg/kg oral dose of DPP, the urinary excretion profile reveals the dominance of oxidative metabolites over the primary monoester[1]. MHPP and MCBP represent the most abundant biomarkers, validating the necessity of monitoring secondary oxidative pathways to prevent exposure underestimation[2].
Table 1: Urinary Excretion Profile of DPP Metabolites in Rats (First 24h Post-Dose)
| Metabolite | Abbreviation | Metabolic Pathway | Median Concentration (μg/mL) |
| Mono(4-hydroxypentyl) phthalate | MHPP | ω-1 Phase I Oxidation | 993.0 |
| Mono-n-pentyl phthalate | MPP | Primary Hydrolysis | 222.0 |
| Mono(4-carboxybutyl) phthalate | MCBP | ω Phase I Oxidation | 168.0 |
| Mono(4-oxopentyl) phthalate | MOPP | Secondary ω-1 Oxidation | 47.0 |
| Phthalic acid | PA | Complete Hydrolysis | 26.0 |
| Mono-n-pentenyl phthalate | MPeP | Dehydration | 16.0 |
| Mono(3-carboxypropyl) phthalate | MCPP | β-Oxidation / Minor | 9.0 |
| Mono(2-carboxyethyl) phthalate | MCEP | β-Oxidation / Minor | 0.2 |
Molecular Mechanisms of Toxicity: Leydig Cell Disruption
DPP and its active metabolites (including MPP and MCBP) are potent anti-androgenic compounds. In utero exposure to these metabolites disrupts both fetal and adult Leydig cell development[4]. The causality of this endocrine disruption is multifaceted:
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Steroidogenic Enzyme Suppression: Phthalate metabolites downregulate the transcription of critical steroidogenic genes, including StAR (Steroidogenic Acute Regulatory protein), HSD3B1 (3β-hydroxysteroid dehydrogenase), and CYP11A1[3]. StAR mediates the rate-limiting step of cholesterol transport into the mitochondria; its suppression directly halts testosterone biosynthesis.
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Inflammatory Pathway Activation: Phthalate exposure upregulates cyclooxygenase-2 (COX-2) expression. The localized inflammatory response further inhibits StAR expression, exacerbating the suppression of testosterone and aldosterone[5].
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Apoptosis and Oxidative Stress: Exposure increases AMPK phosphorylation, decreases AKT1 phosphorylation, and lowers SIRT1 levels, inducing reactive oxygen species (ROS) and cellular apoptosis in Leydig cells[4].
Phthalate-induced Leydig cell disruption and testosterone suppression pathways.
Analytical Methodology: LC-MS/MS Protocol for MCBP Quantification
To accurately quantify MCBP in biological matrices, researchers must employ isotope-dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated internal standards (e.g., MCBP-d4) is a self-validating step that corrects for matrix effects and ion suppression[6][7].
Step-by-Step Protocol:
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Sample Aliquoting & Spiking: Aliquot 1.0 mL of urine into a glass vial. Spike with 10 μL of isotopically labeled internal standard (MCBP-d4, 1 μg/mL) to ensure accurate quantification regardless of downstream extraction losses[6].
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Enzymatic Deconjugation: Add 200 μL of ammonium acetate buffer (pH 6.5) and 10 μL of β-glucuronidase (E. coli-K12). Incubate at 37°C for 90 minutes. Causality: This step cleaves the glucuronic acid moiety, converting all conjugated MCBP into its free aglycone form for total metabolite measurement[7].
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with 2 mL methanol, followed by 2 mL HPLC-grade water.
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Load the deconjugated urine sample.
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Wash with 2 mL of 5% methanol in water to remove polar matrix interferences.
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Elute the analytes with 2 mL of 100% methanol.
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Concentration & Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% acetic acid).
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LC-MS/MS Analysis: Inject 10 μL onto a C18 analytical column. Utilize Electrospray Ionization (ESI) in negative ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for MCBP and MCBP-d4 to ensure high selectivity[7].
Step-by-step LC-MS/MS analytical workflow for quantifying MCBP in urine samples.
References
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Urinary and serum metabolites of di-n-pentyl phthalate in rats. Silva MJ, Furr J, Samandar E, Preau JL Jr, Gray LE, Needham LL, Calafat AM. Chemosphere (2011). URL:[Link]
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In utero exposure to dipentyl phthalate disrupts fetal and adult Leydig cell development. Chen H, Xin X, Liu M, Ma F, Yu Y, Huang J, Dai H, Li Z, Ge RS. Toxicology and Applied Pharmacology (2021). URL:[Link]
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Mono(4-carboxybutyl) Phthalate-d4 Reference Standard. Pharmaffiliates. URL:[Link]
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Urinary Concentrations of Diisoheptyl Phthalate Biomarkers in Convenience Samples of U.S. Adults. Silva MJ, et al. Toxics (2019). URL:[Link]
Sources
- 1. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In utero exposure to dipentyl phthalate disrupts fetal and adult Leydig cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
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